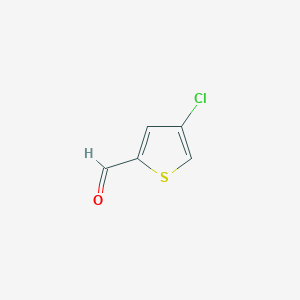

4-Chlorothiophene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEIZVYJDLYMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451170 | |

| Record name | 4-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57500-51-3 | |

| Record name | 4-Chloro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57500-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chlorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorothiophene-2-carbaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Chlorothiophene-2-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a bifunctional heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring substituted with a reactive aldehyde group at the 2-position and a chlorine atom at the 4-position, offers synthetic handles for extensive molecular elaboration. The aldehyde facilitates a wide array of transformations such as nucleophilic additions, Wittig reactions, and reductive aminations, while the chlorine atom can be displaced or engaged in cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This versatility makes it a highly sought-after building block for constructing complex molecular architectures found in pharmaceuticals and organic electronic materials.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, focusing on the Vilsmeier-Haack formylation of 3-chlorothiophene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting.

Synthetic Strategy: The Vilsmeier-Haack Reaction

While several pathways to this compound exist, such as the formylation of thiophene followed by selective chlorination, these routes are often plagued by poor regioselectivity and the formation of difficult-to-separate isomeric mixtures.[1] A more direct and reliable approach is the Vilsmeier-Haack reaction on a pre-functionalized substrate, 3-chlorothiophene.[3][4][5]

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a specific electrophile, the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[8][9][10]

Causality of the Mechanism

The success of this synthesis hinges on a two-part mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic (chloromethylene)dimethyliminium salt, known as the Vilsmeier reagent.[6][8] This reagent, while electrophilic, is relatively mild, making it ideal for reacting with sensitive yet electron-rich substrates like thiophene without causing degradation.[10]

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of the 3-chlorothiophene substrate attacks the electrophilic carbon of the Vilsmeier reagent. Thiophene's reactivity towards electrophiles is highest at the C2 and C5 positions. In 3-chlorothiophene, the C2 position is the most activated and sterically accessible site for electrophilic attack, leading to highly regioselective formylation. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde product.[6][8]

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of the target compound and key reagents is critical for safe and successful execution.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Hazards |

| This compound | 57500-51-3[11][12] | C₅H₃ClOS[11][12] | 146.59 g/mol [12] | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[11] |

| 3-Chlorothiophene | 17249-80-8[3][5] | C₄H₃ClS[3][5] | 118.58 g/mol [3][5] | Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 g/mol | Causes severe skin burns and eye damage, Harmful if swallowed or inhaled, Reacts violently with water. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 g/mol | Flammable liquid and vapor, Harmful in contact with skin or if inhaled, Suspected of damaging the unborn child. |

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving POCl₃ and DMF must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents

-

3-Chlorothiophene (≥98% purity)

-

N,N-Dimethylformamide (DMF), anhydrous (≤0.005% water)

-

Phosphorus oxychloride (POCl₃) (≥99% purity)

-

Dichloromethane (DCM), anhydrous

-

Sodium Acetate (NaOAc), anhydrous

-

Deionized Water

-

Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for column chromatography)

Step-by-Step Methodology

-

Vilsmeier Reagent Formation (The Electrophile Generation):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath. This cooling is critical as the reaction with POCl₃ is highly exothermic.

-

Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or a thick slurry.

-

-

Formylation Reaction (Electrophilic Attack):

-

Dissolve 3-chlorothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the 3-chlorothiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-12 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Quench and Hydrolysis:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches the reactive POCl₃. This process is highly exothermic and may release HCl gas; perform this in the fume hood.

-

After the initial quench, add a solution of sodium acetate in water to the mixture until the pH is approximately 6-7.[8] This neutralizes the acidic environment. Stir for 30-60 minutes to ensure complete hydrolysis.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).

-

Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

-

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis protocol, providing a clear visual guide for laboratory implementation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Forward Outlook

The Vilsmeier-Haack formylation of 3-chlorothiophene stands as a robust and highly regioselective method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a carefully controlled, step-by-step protocol, researchers can reliably produce this valuable chemical intermediate. The procedure's success is rooted in the controlled generation of the Vilsmeier reagent and the inherent electronic properties of the thiophene ring that direct the electrophilic substitution. This guide provides the necessary technical detail and expert rationale to empower researchers, scientists, and drug development professionals to confidently incorporate this synthesis into their research and development programs.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole-2-carbaldehyde and its conversion to novel heterocyclic compounds. Organic Chemistry: An Indian Journal, 9(5), 187-195. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14597-14616. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-10. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H3ClOS). Retrieved from [Link]

-

Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathway for preparation of 23. Retrieved from [Link]

-

Al-Masoudi, W. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

-

Reddit. (2022). Vilsmeier Haack Reaction. Retrieved from [Link]

- Google Patents. (1956). US2741622A - Preparation of thiophene-2-aldehydes.

-

Perumal, P. T., & Amaresh, R. R. (1998). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Tetrahedron, 54(46), 14327-14340. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-CHLOROTHIOPHENE | 17249-80-8 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. growingscience.com [growingscience.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. This compound | C5H3ClOS | CID 10997182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 4-Chlorothiophene-2-carbaldehyde: Properties, Synthesis, and Reactivity for Advanced Research

Executive Summary: 4-Chlorothiophene-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring substituted with a reactive aldehyde group and a chlorine atom, makes it a versatile synthetic intermediate.[1] The aldehyde facilitates a wide array of transformations, including oxidations, reductions, and crucial carbon-carbon bond-forming reactions, while the chloro-substituent provides a site for advanced functionalization, such as cross-coupling reactions.[1] This guide offers an in-depth exploration of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an analysis of its reactivity, and an overview of its applications, providing researchers and drug development professionals with a practical resource for leveraging this valuable building block.

Physicochemical and Spectroscopic Profile

This compound is a compound whose utility is defined by its distinct chemical and physical characteristics. A thorough understanding of these properties is essential for its effective handling, storage, and application in synthesis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing at-a-glance information for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 57500-51-3 | [2][3] |

| Molecular Formula | C₅H₃ClOS | [2][3] |

| Molecular Weight | 146.59 g/mol | [2][3] |

| Appearance | Not explicitly stated, but related compounds are typically liquids or low-melting solids. | |

| Purity | ≥98% (Typical commercial grade) | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place, away from moisture. | [3][4] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region. The aldehydic proton (CHO) will be the most deshielded, appearing far downfield (typically δ 9-10 ppm) due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.[5] The two protons on the thiophene ring will appear as doublets, with their specific chemical shifts influenced by the electronic effects of both the chlorine and aldehyde substituents. For the parent compound, thiophene-2-carbaldehyde, the ring protons appear around δ 7.2-7.8 ppm.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by a signal for the carbonyl carbon in the highly deshielded region of δ 180-200 ppm.[5] The four carbons of the thiophene ring will also be distinguishable, with their shifts determined by their position relative to the substituents.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching band, which for aromatic aldehydes typically appears around 1665-1700 cm⁻¹.[5][7] The spectrum will also show C-H stretching vibrations for the aromatic ring and the aldehyde.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (146.59 g/mol ) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat, must be worn at all times.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Storage and Disposal: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][8] Disposal must be in accordance with local, state, and federal regulations.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through the formylation of an appropriate precursor, typically 3-chlorothiophene, using the Vilsmeier-Haack reaction.[1]

Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12] Thiophene is an electron-rich heterocycle, making it an excellent substrate for this transformation.[1][13]

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Reagents & Equipment:

-

3-Chlorothiophene (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (Solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution for workup

-

Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Causality Note: This addition is exothermic and forms the electrophilic Vilsmeier reagent. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Substrate Addition: After the addition of POCl₃ is complete, add 3-chlorothiophene dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to a moderate temperature (e.g., 40-60°C) for several hours. Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0°C and carefully quench it by slowly adding it to a stirred mixture of ice and a basic solution (e.g., aqueous sodium acetate or dilute sodium hydroxide). This hydrolyzes the intermediate iminium salt to the final aldehyde product.[12]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3x).

-

Washing & Drying: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography or vacuum distillation, to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the C-Cl bond on the thiophene ring. The electron-withdrawing nature of the aldehyde group deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1]

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding 4-chlorothiophene-2-carboxylic acid.

-

Reduction: Can be reduced to 4-chloro-2-(hydroxymethyl)thiophene using reducing agents like sodium borohydride.

-

Carbon-Carbon Bond Formation: Serves as an electrophile in reactions such as Wittig, Grignard, and aldol condensations to extend the carbon framework.[1]

-

Reductive Amination: Can be converted into various amines by reaction with a primary or secondary amine in the presence of a reducing agent.

Reactions on the Thiophene Ring: Cross-Coupling

A key application of this compound in modern organic synthesis is its use in palladium-catalyzed cross-coupling reactions.[1] The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be activated to participate in reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[14][15] For this compound, this allows for the synthesis of a diverse library of 4-arylthiophene-2-carbaldehydes, which are valuable scaffolds in drug discovery.[14][16]

-

Mechanism: The catalytic cycle typically involves three main steps:

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the thiophene.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[17]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H3ClOS | CID 10997182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Chlorothiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among them, substituted thiophenes hold a privileged position due to their unique electronic properties and ability to mimic phenyl rings in biological systems, often with improved metabolic stability or potency. 4-Chlorothiophene-2-carbaldehyde (CAS No. 57500-51-3) is a bifunctional intermediate of significant strategic value.[1] Its structure, featuring a reactive aldehyde group and a strategically placed chlorine atom on the thiophene core, offers dual points for molecular elaboration. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in complex synthetic campaigns.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its successful application in synthesis.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 57500-51-3 | [2][3] |

| Molecular Formula | C₅H₃ClOS | [2][3] |

| Molecular Weight | 146.59 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| SMILES | ClC1=CSC(C=O)=C1 | [2][3] |

| InChIKey | YYEIZVYJDLYMIH-UHFFFAOYSA-N | [1][3] |

| Purity | Typically ≥98% | [2][4] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [5][6] |

| Computed TPSA | 17.07 Ų | [2] |

| Computed LogP | 2.214 | [2] |

Spectroscopic Fingerprinting for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[1] While specific spectral data for this exact compound is not detailed in the provided literature, data from closely related thiophene-2-carbaldehyde derivatives allows for accurate prediction of key chemical shifts.[1]

-

The aldehyde proton (CHO) is expected to appear as a distinct singlet far downfield, typically around δ 9.95 ppm.[1][7]

-

The protons on the thiophene ring will appear as singlets or doublets in the aromatic region. For example, in 4-phenylthiophene-2-carbaldehyde, the protons at positions 3 and 5 appear as singlets around δ 7.8 ppm and δ 8.1 ppm, respectively.[1][7]

-

In the ¹³C NMR spectrum, the aldehyde carbon is highly deshielded, resonating around δ 183.1 ppm, with the thiophene ring carbons appearing between δ 128-145 ppm.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is essential for identifying the key functional groups. The spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found in the region of 1650-1700 cm⁻¹. Vibrations associated with the C-Cl bond and the thiophene ring C-S and C=C bonds will also be present at their characteristic frequencies.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the orthogonal reactivity of its functional groups.

Synthetic Pathways

The traditional synthesis of this compound involves two key transformations on a thiophene core: halogenation and formylation .[1] The sequence of these steps can be varied, providing flexibility in the synthetic design depending on the availability of starting materials and desired control over regioselectivity.

Caption: Classical synthetic routes to this compound.

A Universe of Reactions: Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional sites, allowing for a diverse range of subsequent transformations.[1]

-

The Aldehyde Handle : The aldehyde group is a versatile electrophilic site, readily participating in:

-

Nucleophilic Addition : Reactions with Grignard reagents, organolithiums, or ylides (Wittig reaction) to form secondary alcohols or alkenes.

-

Reductive Amination : Formation of amines via reaction with an amine and a reducing agent.

-

Oxidation : Conversion to the corresponding 4-chlorothiophene-2-carboxylic acid.[1]

-

Reduction : Conversion to the primary alcohol, (4-chlorothiophen-2-yl)methanol.[1]

-

-

The Chloro-Substituted Thiophene Core : The electronic nature of the thiophene ring is modulated by the electron-withdrawing aldehyde group and the chloro-substituent.[1] This makes the ring a key platform for carbon-carbon bond formation.

-

Palladium-Catalyzed Cross-Coupling : The chlorine atom serves as an excellent leaving group in cross-coupling reactions. The Suzuki-Miyaura reaction , which couples the thiophene with various arylboronic acids or esters, is a powerful and widely used method to synthesize 4-arylthiophene-2-carbaldehydes.[1][7] This reaction is foundational for building molecular complexity and generating libraries of compounds for screening.[1][8]

-

Caption: Key reaction pathways for this compound.

Part 3: Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a precursor to high-value, functional molecules.

A Scaffold for Medicinal Chemistry

Thiophene-based molecules are prevalent in pharmaceuticals, demonstrating a wide range of biological activities including antitumor, analgesic, and anti-inflammatory properties.[7] this compound is a key starting material for accessing novel derivatives with therapeutic potential.

A notable application is in the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling.[1][7] A study detailing the synthesis of a series of these compounds found that they exhibited significant biological activities.[7][8]

-

Antibacterial Activity : The derivative 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa.[7][8]

-

Anti-urease and Haemolytic Activity : 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde demonstrated outstanding urease inhibition and superior haemolytic action.[7][8]

This highlights how the this compound scaffold can be leveraged to rapidly generate diverse molecular libraries for screening against various therapeutic targets.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the synthesis of 4-arylthiophene-2-carbaldehydes, adapted from published literature.[1][7] The causality behind each step is explained to ensure reproducibility and understanding.

-

Inert Atmosphere : To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.1-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).

-

Causality: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and poor reaction yields.

-

-

Solvent System : Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 ratio).[1][7]

-

Causality: The biphasic solvent system is crucial. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base. This facilitates the transfer of the activated boronic acid species to the organic phase for the coupling reaction. Degassing removes dissolved oxygen.

-

-

Catalyst Addition : Add the Palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol%.

-

Causality: Pd(0) is the active catalytic species that undergoes oxidative addition to the C-Cl bond of the thiophene, initiating the catalytic cycle.

-

-

Reaction Conditions : Heat the reaction mixture to 85-90 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification : Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

-

Causality: The aqueous work-up removes the inorganic base and byproducts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues, yielding the pure 4-arylthiophene-2-carbaldehyde.

-

Part 4: Safety, Handling, and Hazard Management

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302 : Harmful if swallowed.[3]H315 : Causes skin irritation.[3]H319 : Causes serious eye irritation.[3]H335 : May cause respiratory irritation.[3] |

Safe Handling and Emergency Procedures

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10][11]

-

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of soap and water while removing contaminated clothing.[9][10][11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.[9][10]

-

Ingestion : Clean mouth with water and seek medical attention.[9][11]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is more than a simple chemical; it is a potent and versatile tool in the arsenal of the synthetic chemist. Its dual functionality allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures. From creating novel antibacterial agents to serving as a key node in the construction of advanced organic materials, its strategic importance in research and development is well-established and continues to grow.

References

-

This compound | C5H3ClOS | CID 10997182 . PubChem. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation . National Institutes of Health (NIH). [Link]

-

This compound (C5H3ClOS) . PubChemLite. [Link]

-

(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C5H3ClOS | CID 10997182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 98% , 57500-51-3 - CookeChem [cookechem.com]

- 5. 57500-51-3|this compound|BLD Pharm [bldpharm.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic data of 4-Chlorothiophene-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic properties. The molecule consists of a five-membered thiophene ring, which is aromatic. An aldehyde group (-CHO) is at the C2 position, and a chlorine atom (-Cl) is at the C4 position. Both substituents are electron-withdrawing, which significantly influences the electron density distribution within the thiophene ring, thereby affecting the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Diagram 1: Annotated Structure of this compound

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. For this compound, we expect three distinct signals corresponding to the aldehyde proton and the two protons on the thiophene ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial.[2] The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

Predicted ¹H NMR Data

The predicted data is based on known values for thiophene-2-carbaldehyde and the anticipated electronic effects of the C4-chloro substituent.[5]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.90 | Singlet (s) | 1H | H-aldehyde | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the C=O bond.[6] |

| ~7.85 | Singlet (s) | 1H | H5 | This proton is adjacent to the sulfur atom and is deshielded by the electron-withdrawing aldehyde group. It appears as a singlet due to the absence of vicinal protons. |

| ~7.50 | Singlet (s) | 1H | H3 | This proton is deshielded by the adjacent electron-withdrawing aldehyde group and the chlorine atom at C4. It also appears as a singlet. |

Expert Interpretation

The ¹H NMR spectrum is expected to be remarkably simple and diagnostic. The aldehyde proton signal appears at a very downfield chemical shift (~9.90 ppm), a characteristic feature for this functional group.[7] The two protons on the thiophene ring, H3 and H5, are not coupled to each other in a vicinal (3-bond) relationship. Therefore, they are both expected to appear as sharp singlets, simplifying spectral interpretation. The precise chemical shifts of H3 and H5 are influenced by the combined electron-withdrawing effects of the aldehyde and chloro groups, which decrease the electron density at these positions and shift their signals downfield compared to unsubstituted thiophene.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.

Experimental Protocol: ¹³C NMR

The sample preparation follows the same procedure as for ¹H NMR.[2] A higher concentration of the sample (~20 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][8] The spectrum is typically acquired with proton decoupling, which results in all carbon signals appearing as singlets. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

Predicted ¹³C NMR Data

The predicted data is extrapolated from values for thiophene-2-carbaldehyde and related chlorinated thiophenes.[5][9]

| Predicted δ (ppm) | Assignment | Rationale for Prediction |

| ~182 | C=O (Aldehyde) | The carbonyl carbon is extremely deshielded due to the double bond to a highly electronegative oxygen atom, placing it far downfield.[10] |

| ~145 | C2 | This is the carbon to which the aldehyde is attached. It is deshielded by the substituent and its position within the aromatic ring. |

| ~140 | C4 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |

| ~135 | C5 | This CH carbon is adjacent to the sulfur atom and is part of the aromatic system. |

| ~128 | C3 | This CH carbon is influenced by the adjacent C2-aldehyde and C4-chloro positions. |

Expert Interpretation

The ¹³C NMR spectrum will provide five distinct signals, confirming the presence of five unique carbon environments. The most downfield signal (~182 ppm) is unequivocally assigned to the aldehyde carbonyl carbon.[10] The remaining four signals in the aromatic region (typically 120-150 ppm) correspond to the thiophene ring carbons. The carbon atom directly bonded to the chlorine (C4) is expected to be significantly deshielded due to the halogen's electronegativity. Assigning the specific ring carbons often requires more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton(s).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film. A single drop of the neat compound is placed between two salt (NaCl or KBr) plates.[11]

-

Background Spectrum: A background spectrum of the clean salt plates is collected first. This is crucial to subtract any absorbance from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.

-

Sample Spectrum: The sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3100 | C-H Aromatic Stretch | Medium-Weak | Corresponds to the C-H bonds on the thiophene ring. |

| ~2820, ~2720 | C-H Aldehyde Stretch | Medium | These two bands (Fermi doublets) are highly diagnostic for the aldehyde C-H bond.[6][12] |

| ~1690 | C=O Carbonyl Stretch | Strong | This strong, sharp absorption is characteristic of a carbonyl group. Its position below 1700 cm⁻¹ indicates conjugation with the aromatic thiophene ring.[6][7] |

| ~1500-1400 | C=C Aromatic Ring Stretch | Medium | Vibrations associated with the carbon-carbon double bonds within the thiophene ring. |

| ~800-700 | C-Cl Stretch | Strong | Corresponds to the stretching vibration of the carbon-chlorine bond. |

Expert Interpretation

The IR spectrum provides a clear "fingerprint" for the key functional groups. The most prominent feature will be the intense C=O stretching band around 1690 cm⁻¹. Its position is lower than that of a saturated aldehyde (~1730 cm⁻¹) because the conjugation with the thiophene ring weakens the C=O bond slightly.[7] The presence of the aldehyde is unequivocally confirmed by the two medium-intensity C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[12] The aromatic nature of the ring is supported by the C-H stretch above 3000 cm⁻¹ and the C=C stretches in the 1400-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The sample is vaporized in a heated inlet system.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[13]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral fragments.[13]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Expected Mass Spectrometry Data

The molecular weight of C₅H₃ClOS is 146.59. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks.

| m/z Value | Ion | Interpretation |

| 146 | [M]⁺• | Molecular ion peak corresponding to the molecule with the ³⁵Cl isotope. |

| 148 | [M+2]⁺• | Isotope peak corresponding to the molecule with the ³⁷Cl isotope. The intensity should be approximately one-third of the M⁺• peak. |

| 145 | [M-H]⁺ | Loss of a hydrogen radical from the molecular ion, a common fragmentation for aldehydes. |

| 117 | [M-CHO]⁺ | Result of α-cleavage, where the bond between the carbonyl carbon and the thiophene ring breaks, with loss of the formyl radical. |

Expert Interpretation

The most critical diagnostic feature in the mass spectrum will be the molecular ion region. The presence of a pair of peaks at m/z 146 and 148 in an approximate 3:1 intensity ratio is definitive proof of a molecule containing one chlorine atom. The peak at m/z 146 confirms the molecular weight. Key fragmentation pathways for aldehydes include α-cleavage, which involves the loss of the -CHO group.[6] This would result in a significant peak at m/z 117 ([C₄H₂ClS]⁺). The loss of a single hydrogen atom to give a peak at m/z 145 is also a highly probable fragmentation pathway.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others.

Diagram 2: Integrated Workflow for Structural Elucidation

Conclusion

The structural elucidation of this compound is achieved through a logical and integrated application of fundamental spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic environment of the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By understanding the predicted spectral data and the chemical principles that govern them, researchers can confidently verify the identity, purity, and structural integrity of this vital synthetic building block, ensuring the reliability and success of their research and development endeavors.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

- ResearchGate. (2023, June). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

- Supporting Information. (n.d.).

- SpectraBase. (n.d.). 4-Chloro-3-bromo-thiophene-2-carboxaldehyde [FTIR].

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry website.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (n.d.). This compound | 57500-51-3.

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

- Supporting Information. (n.d.).

- ChemScene. (n.d.). 57500-51-3 | this compound.

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- ResearchGate. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra....

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

- Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde....

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- CookeChem. (n.d.). This compound, 98%, 57500-51-3.

- PubChemLite. (n.d.). This compound (C5H3ClOS).

- BLD Pharm. (n.d.). 57500-51-3|this compound.

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-4-chlorothiophene. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Chloro-2-thiophenecarboxaldehyde 97.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorothiophene-2-carbaldehyde

Introduction: Elucidating Structure in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is the bedrock of innovation. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry and materials science. Among these, 4-Chlorothiophene-2-carbaldehyde serves as a critical bifunctional intermediate, offering distinct reactive sites for molecular elaboration[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for confirming the identity, purity, and detailed structural features of such molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals in a deuterated chloroform (CDCl₃) solvent. The analysis anticipates two signals in the aromatic region corresponding to the thiophene ring protons and one signal in the aldehydic region.

Table 1: Predicted ¹H NMR Spectral Parameters for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (Aldehyde) | ~9.91 | Singlet (s) | N/A |

| H5 | ~7.75 | Doublet (d) | ~1.5 |

| H3 | ~7.68 | Doublet (d) | ~1.5 |

Causality of Spectral Features: A Mechanistic Interpretation

The predicted spectrum is a direct consequence of the electronic environment of each proton, which is modulated by the inductive and resonance effects of the chloro and carbaldehyde substituents.

The Aldehydic Proton (H1): A Highly Deshielded Singlet

The proton of the aldehyde group is predicted to resonate at approximately δ 9.91 ppm . This significant downfield shift is a hallmark of aldehyde protons and is primarily due to the magnetic anisotropy of the carbonyl (C=O) group[2]. The electron circulation within the pi system of the carbonyl bond generates a local magnetic field that strongly deshields the attached proton, causing it to appear in a region of the spectrum (δ 9-10 ppm) where few other signals are found[3]. Data from the parent compound, thiophene-2-carbaldehyde, shows this proton at δ 9.95 ppm, supporting this prediction[4]. As there are no adjacent protons within a three-bond distance, this signal appears as a sharp singlet.

The Thiophene Ring Protons (H3 and H5): An AX Spin System

The two protons on the thiophene ring, H3 and H5, are chemically non-equivalent and give rise to two distinct signals in the aromatic region (predicted at δ ~7.68 ppm and ~7.75 ppm ). Their chemical shifts and splitting patterns are dictated by two key factors:

-

Substituent Effects: Both the chlorine atom at C4 and the carbaldehyde group at C2 are electron-withdrawing groups. They decrease the electron density of the aromatic ring, deshielding the remaining ring protons (H3 and H5) and shifting them downfield relative to unsubstituted thiophene. For comparison, the protons of thiophene itself resonate at ~δ 7.3 ppm[5].

-

Spin-Spin Coupling: H3 and H5 are separated by four bonds, including the sulfur heteroatom. This arrangement allows for a long-range coupling, denoted as ⁴JH3-H5. Such four-bond couplings in aromatic systems are typically small[6]. For thiophene, the equivalent coupling constant (Jαβ') is approximately 1.0 Hz[7]. We predict a similar value of ~1.5 Hz for this compound. This coupling causes the signals for H3 and H5 to split each other into sharp doublets.

The specific assignments of H3 and H5 are based on the relative influence of the substituents. The H5 proton is adjacent to the sulfur atom and ortho to the chlorine atom, while the H3 proton is adjacent to the electron-withdrawing aldehyde group. The cumulative deshielding effect is predicted to be slightly stronger for H5, placing it marginally further downfield. This pattern is observed in the close analog 4-bromothiophene-2-carboxaldehyde[1].

The relationship between the protons and their coupling interaction is visualized below.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Chlorothiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chlorothiophene-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the spectrum, present a validated experimental protocol, and interpret the predicted spectral data with authoritative grounding.

Introduction: The Significance of Structural Verification

This compound (C₅H₃ClOS) is a heterocyclic compound whose utility stems from its distinct functional handles: an aldehyde group amenable to a vast array of transformations and a chloro-substituent that can participate in cross-coupling reactions.[1] In any multi-step synthesis, unambiguous characterization of such intermediates is paramount to ensure the integrity of the final product.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, making it possible to confirm the substitution pattern and overall structure. This guide provides the scientific rationale for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this important building block.

Theoretical Principles: Predicting Chemical Shifts

The chemical shift (δ) of each carbon atom in this compound is governed by the complex interplay of the inherent electronic properties of the thiophene ring and the inductive and resonance effects of its two substituents. A logical, stepwise analysis allows for a robust prediction of the spectrum.

The structure and standard numbering for this compound are defined as follows:

Caption: Molecular structure and numbering of this compound.

A. The Thiophene Core: The unsubstituted thiophene ring provides a baseline. Its α-carbons (C2, C5) are typically found around δ 125 ppm, while its β-carbons (C3, C4) resonate slightly further upfield at approximately δ 127 ppm due to differences in electron density and proximity to the sulfur atom.

B. The Aldehyde Substituent (-CHO) at C2: The aldehyde group is strongly electron-withdrawing and de-shields adjacent carbons.

-

Carbonyl Carbon (CHO): This carbon is highly deshielded due to the double bond to an electronegative oxygen atom and is expected to appear far downfield, typically in the δ 180-200 ppm range.[2]

-

Ipso-Carbon (C2): The direct attachment of the aldehyde causes a significant downfield shift.

-

Ortho-Carbon (C3): Experiences a moderate downfield shift.

-

Meta-Carbon (C4): The effect is smaller at this position.

-

Para-Carbon (C5): Experiences a downfield shift due to the influence transmitted through the sulfur heteroatom.

C. The Chlorine Substituent (-Cl) at C4: Chlorine exerts two opposing electronic effects: a strong, distance-dependent electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

-

Ipso-Carbon (C4): The direct attachment of the electronegative chlorine atom causes a significant downfield (deshielding) shift.

-

Ortho-Carbons (C3, C5): These positions are typically shifted slightly upfield (shielded) due to the resonance effect of chlorine's lone pairs.

D. Combined Effects: By combining these substituent effects, a qualitative prediction can be made for the chemical shift order. The carbonyl carbon will be the most downfield. The relative positions of the four ring carbons (C2, C3, C4, C5) are determined by the sum of the effects from both the aldehyde and chlorine groups. This systematic approach is crucial for accurate spectral assignment.[3]

Experimental Protocol: Acquiring a High-Quality Spectrum

This section details a self-validating protocol for obtaining a quantitative and high-resolution ¹³C NMR spectrum. The causality behind each parameter choice is explained to ensure reproducibility and accuracy.

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Analyte: Weigh 15-25 mg of this compound. A higher concentration is needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

-

Solvent: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules, offering good solubility and a distinct solvent signal at δ 77.16 ppm for locking and referencing.[2]

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

-

-

Instrument Setup & Calibration:

-

Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution and sensitivity.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀), which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition Parameters:

-

Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems), which uses a 30° pulse angle and continuous proton decoupling. This simplifies the spectrum by collapsing all C-H coupling multiplets into single lines and provides a sensitivity boost via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width of ~220-250 ppm to ensure all signals, from TMS to the carbonyl carbon, are captured.

-

Number of Scans: Acquire a minimum of 1024 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[3]

-

Relaxation Delay (D1): Use a relaxation delay of 2.0 seconds. This provides a reasonable compromise between allowing for sufficient relaxation of the carbon nuclei and minimizing total experiment time. For fully quantitative results, a much longer delay (5x the longest T₁ relaxation time) would be necessary.[5]

-

-

Data Processing:

-

Apply an exponential multiplying factor (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data (FID) into frequency-domain data (the spectrum).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Spectral Analysis and Interpretation

As experimental data for this specific compound is not widely published, we present a high-fidelity predicted spectrum and provide a detailed assignment based on the theoretical principles discussed earlier. The predicted values are generated using the NMRDB online prediction engine, a widely used resource in chemical research.

| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |

| CHO | 182.5 | The carbonyl carbon is the most deshielded due to the C=O double bond, placing it significantly downfield, consistent with typical aldehyde values.[2] |

| C2 | 143.9 | This carbon is ipso to the strongly electron-withdrawing aldehyde group, resulting in a substantial downfield shift from the thiophene baseline. |

| C4 | 137.8 | Attached directly to the electronegative chlorine atom, this carbon is strongly deshielded by the inductive effect, making it the second most downfield ring carbon. |

| C5 | 134.1 | This carbon is in a para-like position relative to the aldehyde and ortho to the chlorine. The combined electron-withdrawing effects result in a significant downfield shift. |

| C3 | 124.9 | Positioned ortho to the aldehyde and ortho to the chlorine, this carbon experiences a mix of effects. It is deshielded by the aldehyde but may be slightly shielded by the resonance of the chlorine, resulting in the most upfield-shifted signal of the ring carbons. |

Expert Insights:

-

Quaternary Carbons: The signals for C2 and C4 are expected to be of lower intensity than those for C3 and C5. This is because C2 and C4 are quaternary (lacking directly attached protons) and thus do not benefit as much from the Nuclear Overhauser Effect (NOE) during proton decoupling.

-

Solvent Peak: The triplet signal for the CDCl₃ solvent will appear at δ 77.16 ppm and should not be mistaken for a signal from the analyte.

-

Advanced Methods: For unambiguous assignment, two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) would be definitive. An HMBC spectrum would show correlations between the aldehyde proton (~9-10 ppm in ¹H NMR) and the C2, C3, and carbonyl carbons, confirming their identities.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural confirmation. A thorough understanding of substituent effects allows for an accurate prediction and interpretation of the five distinct carbon signals. The aldehyde carbon resonates predictably around 182.5 ppm, while the four thiophene ring carbons appear between 124 and 144 ppm, with their specific shifts dictated by their positions relative to the electron-withdrawing aldehyde and chloro groups. By following the robust experimental protocol detailed herein, researchers can confidently acquire high-quality data to verify the structure of this versatile chemical intermediate, ensuring the fidelity of their synthetic endeavors.

References

-

Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved January 7, 2026, from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved January 7, 2026, from [Link]

-

CEITEC. (n.d.). ¹³C NMR (carbon nuclear magnetic resonance). Masaryk University. Retrieved January 7, 2026, from [Link]

-

Sadek, C. M., & Carlier, P. R. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1646–1649. Retrieved January 7, 2026, from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

IR spectroscopy of 4-Chlorothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chlorothiophene-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound, a key intermediate in pharmaceutical and materials science research. We delve into the theoretical principles governing its vibrational spectrum, present a robust experimental protocol for acquiring high-quality data, and offer a detailed interpretation of the resulting spectrum. This document is designed for researchers, scientists, and drug development professionals who require a definitive method for the structural confirmation and purity assessment of this compound. By correlating specific molecular vibrations to observed absorption bands, this guide establishes FT-IR spectroscopy as an indispensable tool for the unambiguous identification of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional heterocyclic compound of significant interest in organic synthesis.[1] Its thiophene core, substituted with both an electrophilic aldehyde group and a chlorine atom, makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.[2][3]

Given its role as a critical precursor, verifying the identity and purity of this compound is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[4] This guide will elucidate how the distinct functional groups of this compound—the aromatic thiophene ring, the conjugated aldehyde, and the carbon-chlorine bond—give rise to a characteristic and interpretable IR spectrum.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding these individual contributions is the key to accurate spectral interpretation.

Diagram: Key Vibrational Modes of this compound

Caption: Key functional groups and their expected IR vibrational regions.

-

The Aldehyde Group (CHO): This group provides two highly diagnostic signals.

-

C=O Stretch: The carbonyl (C=O) bond gives rise to one of the most intense absorptions in the IR spectrum due to its large change in dipole moment during vibration. For an aromatic aldehyde like this, where the carbonyl is conjugated with the thiophene ring, the C=O stretching frequency is lowered compared to a simple aliphatic aldehyde.[5][6] This is due to resonance, which imparts more single-bond character to the C=O bond, weakening it slightly. We predict a strong, sharp absorption band in the 1705-1680 cm⁻¹ region.[5] For the parent compound, 2-thiophenecarboxaldehyde, this peak is observed at 1665 cm⁻¹.[7]

-

Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as one or two weaker bands in the 2800-2700 cm⁻¹ region. The presence of these bands is a definitive indicator of an aldehyde functional group.

-

-

The Thiophene Ring:

-

Aromatic C-H Stretch: The C-H bonds on the thiophene ring are sp² hybridized. Their stretching vibrations absorb at higher frequencies than the C-H bonds of alkanes, typically in the 3100-3000 cm⁻¹ range.[8]

-

Ring C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[8][9] For substituted thiophenes, these bands are sensitive to the nature and position of the substituents.[10]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur in the fingerprint region. Out-of-plane ("oop") bends are particularly useful for determining substitution patterns and are expected between 900-675 cm⁻¹ .[8][11]

-

C-S Stretch: The carbon-sulfur bond stretch is expected to be weak and can be found in the fingerprint region, with reported ranges between 850-600 cm⁻¹ .[9][12]

-

-

The Chloro Substituent:

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the Attenuated Total Reflectance (ATR) method, a modern and highly reproducible technique for solid samples that requires minimal preparation.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Single-reflection Diamond ATR accessory.

-

This compound sample (solid, ~1-2 mg).

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning.

-

Lint-free laboratory wipes.

Experimental Workflow Diagram

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology

-

Crystal Preparation: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.

-

Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself. A standard setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application: Place a small amount (~1-2 mg) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to the sample.

-

Causality: Applying pressure is essential to ensure intimate contact between the solid sample and the ATR crystal surface. Poor contact will result in a weak, low-quality spectrum with distorted peak shapes.

-

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: After acquisition, apply a baseline correction and an ATR correction using the spectrometer's software.

-

Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

-

-

Cleaning: Retract the press, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

Spectral Interpretation: Decoding the Fingerprint

A representative spectrum of this compound will exhibit a series of distinct absorption bands. The following table summarizes the expected key peaks, their characteristic regions, and their vibrational assignments.

| Wavenumber (cm⁻¹) Range | Predicted Intensity | Vibrational Assignment |

| 3100 - 3050 | Weak to Medium | Thiophene Ring =C-H Stretch |

| 2800 - 2700 | Weak | Aldehyde C-H Stretch (often two bands) |

| 1695 - 1675 | Very Strong | Conjugated Carbonyl (C=O) Stretch |